Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate
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Overview
Description
PT-S58 is a PPAR β/δ full antagonist, and a derivative of GSK0660. PT-S58 has a three-fold higher affinity for the receptor than GSK0660 and is a potent inhibitor of agonist-induced target gene expression. PT-S58 are effective on PPRE-independent functions of PPARβ/δ. Unlike GSK0660, PT-S58 blocks the recruitment co-repressor molecules such as SMRT.
Scientific Research Applications
Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) Inhibition
Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate (PT-S58) has been identified as a high-affinity ligand for PPARβ/δ. PT-S58 inhibits agonist-induced transcriptional activation of PPARβ/δ but does not enhance the interaction of PPARβ/δ with corepressors. This compound is classified as a pure PPARβ/δ antagonist, distinguishing it from other ligands that act as inverse agonists. Its ability to modulate specific functions of PPARβ/δ has implications for advancing understanding of PPARβ/δ biology in metabolic and inflammatory processes (Naruhn, Toth, et al., 2011).
Development of Structurally Related Ligands
Further research based on PT-S58 led to the design and synthesis of a series of structurally related ligands. These derivatives demonstrate increased cellular activity and maintain the ability to modulate PPARβ/δ functions. This research contributes to the exploration of PPARβ/δ's role in various physiological and pathophysiological processes (Toth, Lieber, et al., 2016).
Electrochemical Polymerization and Protein Immobilization
PT-S58, as part of a family of functionalized thiophene derivatives, has been utilized in electrochemical polymerization. These derivatives are involved in the immobilization of proteins, a process significant for biochemical applications like sensor development and enzyme immobilization (Welzel, Kossmehl, et al., 1998).
Anti-Proliferative Activity and Tumor Cell Selectivity
A derivative of PT-S58, 5-alkyl-2-amino-3-methylcarboxylate thiophene (TR560), has demonstrated pronounced anti-proliferative activity and tumor cell selectivity. This compound preferentially inhibits the proliferation of specific tumor cell types, making it a potential candidate for targeted cancer therapy (Thomas, Jecic, et al., 2017).
Properties
CAS No. |
1356497-92-1 |
---|---|
Molecular Formula |
C17H22N2O5S2 |
Molecular Weight |
398.492 |
IUPAC Name |
methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C17H22N2O5S2/c1-17(2,3)18-11-6-7-12(13(10-11)23-4)19-26(21,22)14-8-9-25-15(14)16(20)24-5/h6-10,18-19H,1-5H3 |
InChI Key |
JSUWAIOZKBYWCJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PT-S58; PT-S-58; PT-S 58. |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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